molecular formula C19H14O4 B3330068 4-(6-(Methoxycarbonyl)naphthalen-2-YL)benzoic acid CAS No. 660825-19-4

4-(6-(Methoxycarbonyl)naphthalen-2-YL)benzoic acid

Cat. No.: B3330068
CAS No.: 660825-19-4
M. Wt: 306.3 g/mol
InChI Key: ROTDONXXFNXVNZ-UHFFFAOYSA-N
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Description

Contextualization of Aromatic Carboxylic Acids in Modern Organic Chemistry

Aromatic carboxylic acids are a class of organic compounds characterized by a carboxyl group (-COOH) directly attached to an aromatic ring. The simplest example is benzoic acid, which consists of a carboxyl group bonded to a benzene (B151609) ring. nih.gov In modern organic chemistry, these compounds are of fundamental importance due to their versatile reactivity and widespread occurrence. Their most prominent chemical property is their acidity, which is generally greater than that of aliphatic carboxylic acids due to the resonance stabilization of the carboxylate anion. nih.gov

The presence of the aromatic ring and the carboxyl group allows for a wide range of chemical transformations. The carboxyl group can undergo reactions such as esterification, amidation, and reduction, making these compounds crucial starting materials and intermediates in the synthesis of pharmaceuticals, polymers, and dyes. achemblock.com Furthermore, the aromatic ring can undergo electrophilic substitution reactions, although the carboxyl group acts as a deactivating, meta-directing substituent. nih.gov The physical properties of aromatic carboxylic acids, such as high melting points and boiling points, are attributed to their ability to form strong intermolecular hydrogen bonds. study.com They serve as essential building blocks, providing a rigid scaffold and a key functional handle for constructing more complex molecular architectures.

Significance of Naphthalene-Containing Compounds in Advanced Materials and Synthetic Methodologies

Naphthalene (B1677914), a polycyclic aromatic hydrocarbon composed of two fused benzene rings, is a vital structural motif in the development of advanced materials and a versatile platform in synthetic chemistry. oakwoodchemical.comekb.eg Its rigid, planar, and electron-rich nature imparts unique photophysical and electronic properties to its derivatives. Many naphthalene-based compounds exhibit strong fluorescence, making them valuable components in organic light-emitting diodes (OLEDs), fluorescent probes, and dyes. google.com The extended π-conjugated system of the naphthalene core allows for efficient charge transport, a desirable characteristic for organic semiconductors and other electronic materials.

In the realm of pharmaceuticals, the naphthalene scaffold is present in numerous FDA-approved drugs, including the anti-inflammatory drug Naproxen and the beta-blocker Propranolol, highlighting its role as a privileged structure in drug discovery. ekb.egbldpharm.com Naphthalene derivatives are also used extensively as intermediates in the production of polymers, resins, and plasticizers like phthalic anhydride. oakwoodchemical.com Synthetic methodologies often utilize naphthalene as a starting material for creating complex, poly-substituted aromatic systems through various functionalization reactions. ekb.eg Its derivatives have found applications across diverse fields, including as antimicrobials and agrichemicals, underscoring the broad utility of this aromatic architecture. ekb.egacs.org

Structural and Functional Importance of the Benzoic Acid Moiety

The benzoic acid moiety is a fundamental structural unit in chemistry, comprising a benzene ring attached to a carboxyl group. Its importance stems from the unique combination of the stable, rigid aromatic ring and the highly functional carboxyl group. The carboxyl group is a hydrogen-bond donor and acceptor, a property that allows benzoic acid derivatives to participate in predictable intermolecular interactions, influencing crystal packing, solubility, and the formation of supramolecular structures.

Functionally, the acidity of the carboxyl group is its most defining feature, enabling the formation of salts (benzoates) which often have higher water solubility than the parent acid. scribd.com This property is famously utilized in food preservation, where sodium benzoate (B1203000) serves as an antimicrobial agent. nih.gov In synthetic chemistry, the benzoic acid moiety is a versatile precursor. The carboxyl group can be readily converted into other functional groups such as esters, amides, acid halides, and anhydrides, providing a gateway to a vast array of derivative compounds. achemblock.com This reactivity makes it a cornerstone for the synthesis of pharmaceuticals, polymers, and other specialty chemicals. chemicalbook.com

Overview of the Chemical Compound 4-(6-(Methoxycarbonyl)naphthalen-2-YL)benzoic acid: A Distinct Member of Aromatic Conjugated Systems

This compound is a bifunctional organic molecule that integrates the structural features of naphthalene and benzoic acid. Its architecture consists of a benzoic acid unit linked at the 4-position to the 2-position of a naphthalene ring system. The naphthalene core is further substituted at the 6-position with a methoxycarbonyl group (-COOCH₃), which is a methyl ester.

This direct linkage between the phenyl and naphthyl rings creates an extended π-conjugated system, which is expected to give rise to distinct electronic and photophysical properties. The molecule possesses two key functional groups with different chemical reactivities: a terminal carboxylic acid and a methyl ester. This bifunctionality makes it a highly valuable building block for the synthesis of more complex structures, such as polyesters, polyamides, or specialized liquid crystals. The carboxylic acid provides a site for reactions like amidation or esterification, while the methyl ester can be hydrolyzed to a second carboxylic acid if desired, offering further synthetic pathways.

Table 1: Physicochemical Properties of this compound

Property Value
CAS Number 1801414-77-6 nih.gov
Molecular Formula C₁₉H₁₄O₄
Molecular Weight 306.31 g/mol
Structure A benzoic acid molecule connected at its para-position to the second position of a naphthalene ring, which bears a methoxycarbonyl group at the sixth position.

Current Research Landscape and Knowledge Gaps Pertaining to the Chemical Compound

The current research landscape for this compound is notably sparse. A thorough review of scientific databases and chemical literature indicates that while the compound is commercially available as a catalog chemical, there are no dedicated studies focusing on its synthesis, detailed characterization, or specific applications. nih.gov Its availability from suppliers suggests it is primarily used as a synthetic intermediate or a building block for constructing larger, more complex molecules.

This points to a significant knowledge gap in the scientific literature. The specific physicochemical, electronic, and photophysical properties of this compound have not been reported. While research exists on other, structurally related naphthalene-benzoic acid derivatives for applications in medicinal chemistry and materials science, this particular molecule remains uncharacterized. nih.gov The primary knowledge gap is the absence of empirical data on its properties and the lack of published, optimized synthetic routes. Its potential as a monomer for high-performance polymers, a precursor for liquid crystals, or a scaffold in drug discovery has not been explored.

Research Objectives and Scope of Investigation

Given the identified knowledge gaps, a systematic investigation of this compound is warranted. The primary objective would be to fully synthesize and characterize this compound to establish a foundational understanding of its properties and unlock its potential for future applications. The scope of such an investigation would include the following research objectives:

Synthetic Route Development: To design and optimize a high-yield, scalable, and cost-effective synthetic pathway for the compound.

Physicochemical Characterization: To determine key physical properties such as melting point, solubility in various organic solvents, and to obtain a single-crystal X-ray structure to understand its solid-state packing and conformation.

Spectroscopic and Photophysical Analysis: To characterize the compound using NMR, IR, and mass spectrometry. Furthermore, to investigate its electronic properties through UV-Visible absorption and fluorescence spectroscopy to understand the impact of its extended π-conjugated system.

Exploration of Reactivity: To study the differential reactivity of the carboxylic acid and methyl ester functional groups, enabling its selective use as a bifunctional monomer in polymerization reactions to create novel polyesters or polyamides.

Computational Modeling: To perform theoretical calculations (e.g., Density Functional Theory) to model its molecular orbitals, predict its electronic behavior, and correlate these findings with experimental data.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(6-methoxycarbonylnaphthalen-2-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14O4/c1-23-19(22)17-9-8-15-10-14(6-7-16(15)11-17)12-2-4-13(5-3-12)18(20)21/h2-11H,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROTDONXXFNXVNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C=C(C=C2)C3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90699189
Record name 4-[6-(Methoxycarbonyl)naphthalen-2-yl]benzoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

660825-19-4
Record name 4-[6-(Methoxycarbonyl)naphthalen-2-yl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90699189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Route Optimization for 4 6 Methoxycarbonyl Naphthalen 2 Yl Benzoic Acid

Direct Synthetic Routes and Reaction Pathways

Cross-Coupling Strategies for Aromatic Linkages (e.g., Suzuki-Miyaura, Heck, Sonogashira, Negishi)

Solvent Effects and Reaction Conditions

The synthesis of the core biaryl structure of 4-(6-(methoxycarbonyl)naphthalen-2-yl)benzoic acid, likely achieved through palladium-catalyzed cross-coupling reactions such as the Suzuki or Stille reactions, is highly dependent on the choice of solvent and other reaction parameters. researchgate.netthermofisher.comwikipedia.org The solvent system plays a critical role in solubilizing reactants, stabilizing catalytic intermediates, and influencing reaction rates and yields.

In Suzuki-Miyaura coupling reactions, which would involve coupling a naphthalenylboronic acid with a halobenzoic acid (or vice versa), a mixture of an organic solvent and an aqueous base is typically employed. researchgate.netresearchgate.netrsc.org The choice of organic solvent can significantly impact the reaction's efficiency.

Solvent SystemTypical BaseGeneral Observations
Toluene/WaterK₂CO₃, Na₂CO₃Often provides good yields for a wide range of substrates. Toluene's higher boiling point allows for elevated reaction temperatures, which can be beneficial for less reactive coupling partners.
Dioxane/WaterK₃PO₄, Cs₂CO₃Dioxane is a polar aprotic solvent that can effectively solvate the palladium catalyst and organic substrates. It is a common choice for challenging couplings.
Tetrahydrofuran (THF)/WaterK₂CO₃, NaOHTHF is another effective polar aprotic solvent, though its lower boiling point limits the reaction temperature.
Dimethylformamide (DMF)/WaterNa₂CO₃, K₃PO₄DMF can enhance the solubility of reactants and is often used for substrates with poor solubility in other common solvents.

This table is based on general principles of Suzuki-Miyaura cross-coupling reactions and illustrates potential solvent systems for the synthesis of the target compound.

Reaction conditions such as temperature, catalyst choice (e.g., Pd(PPh₃)₄, Pd(OAc)₂ with a phosphine (B1218219) ligand), and the nature of the base are optimized to maximize the yield and purity of the desired product while minimizing side reactions like homocoupling. acs.org For Stille couplings, which would utilize an organostannane reagent, the reaction is typically performed under anhydrous conditions in polar aprotic solvents like THF or DMF. wikipedia.orgresearchgate.netacs.org The mild conditions of the Stille reaction are compatible with a wide array of functional groups, including the ester and carboxylic acid moieties present in the target molecule. thermofisher.com

Nucleophilic Aromatic Substitution Approaches

Nucleophilic Aromatic Substitution (SNAr) is a potential, though less probable, pathway for the synthesis of this class of biaryl compounds. The SNAr mechanism involves the attack of a nucleophile on an aromatic ring that is activated by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to a suitable leaving group. libretexts.org

For this specific target, a hypothetical SNAr approach could involve the reaction of a nucleophilic naphthalene (B1677914) species with a benzoic acid derivative bearing a leaving group. However, this route is generally not feasible for this molecule because:

Neither the naphthalene nor the benzene (B151609) ring in the likely precursors is sufficiently activated by strong EWGs like nitro or cyano groups. libretexts.orgmasterorganicchemistry.com

Aryl halides, the typical substrates for SNAr, are generally inert to nucleophilic substitution unless activated. libretexts.org

The reaction requires the formation of a resonance-stabilized negative intermediate (a Meisenheimer complex), and without potent EWGs to delocalize the charge, the activation energy for this step is prohibitively high. libretexts.orgmasterorganicchemistry.com Therefore, SNAr is not considered a primary synthetic strategy for this compound.

Electrophilic Aromatic Substitution (e.g., Friedel-Crafts Acylation)

Electrophilic aromatic substitution (EAS) represents a cornerstone of aromatic chemistry and provides a viable, albeit indirect, route to precursors of the target molecule. pearson.com Friedel-Crafts acylation, a key EAS reaction, could be used to introduce one of the key structural fragments. libretexts.org

A plausible synthetic strategy would involve the Friedel-Crafts acylation of a 2-substituted naphthalene, such as methyl 2-naphthoate. The regiochemical outcome of such a reaction is dictated by both electronic and steric factors. The methoxycarbonyl group is a deactivating, meta-directing group in the context of a benzene ring. youtube.com However, in naphthalene, electrophilic substitution patterns are more complex. Substitution on a naphthalene ring with a deactivating group at the 2-position tends to direct incoming electrophiles to the unsubstituted ring, primarily at the 5- and 8-positions. researchgate.netbartleby.com

A potential Friedel-Crafts acylation to build a precursor might proceed as follows:

Reactant 1Reactant 2CatalystSolventProbable Major Product Position(s)
Methyl 2-naphthoate4-(Chloroformyl)benzoic acid methyl esterAlCl₃Nitrobenzene (B124822)Acylation at the 5- or 8-position
Methyl 2-naphthoate4-(Chloroformyl)benzoic acid methyl esterAlCl₃Carbon Disulfide (CS₂)Acylation at the 5- or 8-position

This table outlines a hypothetical Friedel-Crafts acylation reaction. The actual outcome can be influenced by the specific conditions. Subsequent chemical steps would be required to form the final biaryl linkage.

The choice of solvent in Friedel-Crafts acylation of naphthalenes can famously alter the regioselectivity. libretexts.orgwordpress.com For instance, using nitrobenzene as a solvent can favor the formation of the thermodynamically more stable product due to the formation of bulky catalyst-reagent complexes, which preferentially attack less sterically hindered positions. wordpress.com Following acylation, the resulting ketone would need to be converted to the biaryl system, for example, through reduction and subsequent aromatization steps, making this a multi-step approach.

Derivatization and Functional Group Interconversions of the Chemical Compound

The presence of two distinct functional groups, a carboxylic acid and a methoxycarbonyl group, on different aromatic rings allows for selective chemical modifications.

Modification of the Carboxylic Acid Group

The carboxylic acid group on the benzoic acid ring is a versatile handle for a wide range of derivatization reactions. masterorganicchemistry.comcommonorganicchemistry.com

Esterification: The carboxylic acid can be readily converted to various esters through Fischer esterification, which involves reacting the compound with an alcohol in the presence of an acid catalyst like sulfuric acid. masterorganicchemistry.comlibretexts.orgchemguide.co.uk This reaction is reversible and is typically driven to completion by using an excess of the alcohol or by removing water as it is formed. masterorganicchemistry.com Alternatively, alkylation with alkyl halides under basic conditions or using reagents like dicyclohexylcarbodiimide (B1669883) (DCC) with an alcohol can also yield esters. commonorganicchemistry.com

Amidation: The carboxylic acid can be converted into amides by reacting it with primary or secondary amines. rsc.org This transformation often requires the use of coupling reagents, such as DCC or titanium(IV) fluoride (B91410) (TiF₄), to activate the carboxylic acid. rsc.orgluxembourg-bio.com The reaction can also proceed by first converting the carboxylic acid to a more reactive acyl chloride using thionyl chloride (SOCl₂), followed by reaction with an amine. ibs.re.kr

Reduction: The carboxylic acid can be selectively reduced to a primary alcohol using reducing agents like borane (B79455) (BH₃) or lithium aluminum hydride (LiAlH₄). Care must be taken as these reagents can also reduce the methoxycarbonyl group, though borane complexes often show some selectivity for carboxylic acids over esters.

Transformations of the Methoxycarbonyl Group (e.g., Hydrolysis, Transesterification)

The methoxycarbonyl group on the naphthalene ring can also be selectively transformed.

Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. canterbury.ac.nzchemguide.co.uk Basic hydrolysis, or saponification, using an aqueous base like sodium hydroxide (B78521) followed by an acidic workup, is often preferred as the reaction is irreversible and typically proceeds to completion. chemguide.co.ukscience.govlibretexts.org This would yield the corresponding dicarboxylic acid, 4'-(carboxy)-[1,1'-biphenyl]-3-carboxylic acid.

Transesterification: This process involves converting the methyl ester into a different ester by reacting the compound with another alcohol, often in the presence of an acid or base catalyst. asianpubs.orgorganic-chemistry.orgmasterorganicchemistry.comwikipedia.org To drive the equilibrium towards the desired product, the alcohol reactant is usually used in large excess as the solvent. masterorganicchemistry.comwikipedia.org This method allows for the synthesis of a variety of ester derivatives from the parent methyl ester. rsc.org

Further Functionalization of the Naphthalene Core

The naphthalene core of the molecule can undergo further functionalization, primarily through electrophilic aromatic substitution. nih.govresearchgate.netrsc.org The directing effects of the two substituents on the naphthalene ring (the methoxycarbonyl group at position 6 and the benzoic acid group at position 2) will determine the regioselectivity of these reactions. Both groups are electron-withdrawing and will deactivate the naphthalene ring towards electrophilic attack.

The directing influence of substituents on naphthalene is complex. researchgate.net Generally, deactivating groups direct incoming electrophiles to the other ring. bartleby.com Therefore, reactions such as nitration (using HNO₃/H₂SO₄), halogenation (e.g., Br₂ with a Lewis acid catalyst), or sulfonation (using fuming H₂SO₄) would be expected to occur on the less deactivated ring of the naphthalene system, likely at the C5 or C8 positions. cardiff.ac.uk Modern C-H functionalization techniques using transition metal catalysts could also offer alternative, highly regioselective pathways to introduce new functional groups onto the naphthalene scaffold. nih.govdntb.gov.ua

Purification and Isolation Techniques for High-Purity Synthesis Products

The isolation and purification of this compound from the reaction mixture are critical to obtaining a product with the high purity required for most research and development applications. The purification strategy typically involves a multi-step approach combining extraction, chromatography, and recrystallization.

Following the Suzuki-Miyaura coupling reaction, the initial workup generally involves an aqueous extraction to remove the base, inorganic salts, and the boronic acid byproducts. The organic layer, containing the desired diester product, is then washed and dried.

Chromatographic Purification:

Flash column chromatography is a commonly employed technique for the purification of the crude diester intermediate, methyl 4'-(methoxycarbonyl)-[1,1'-biphenyl]-4-carboxylate. A silica (B1680970) gel stationary phase is typically used, with a mobile phase consisting of a mixture of a non-polar solvent, such as hexane (B92381) or petroleum ether, and a more polar solvent, like ethyl acetate. The polarity of the eluent is carefully optimized to achieve good separation of the desired product from any unreacted starting materials or side products.

TechniqueStationary PhaseMobile Phase System (Typical)
Flash ChromatographySilica GelHexane/Ethyl Acetate Gradient
Preparative HPLCC18 Reverse PhaseAcetonitrile (B52724)/Water with TFA

For achieving very high purity, preparative High-Performance Liquid Chromatography (HPLC) can be utilized. A reverse-phase C18 column with a gradient of acetonitrile and water, often with a small amount of trifluoroacetic acid (TFA) to improve peak shape, is effective for separating the target compound from closely related impurities.

Recrystallization:

After chromatographic purification of the diester, and following the selective hydrolysis to the final product, recrystallization is a powerful technique for obtaining highly pure crystalline this compound. The choice of solvent is crucial and is determined by the solubility profile of the compound. A good recrystallization solvent will dissolve the compound at an elevated temperature but will have low solubility at room temperature or below, allowing for the crystallization of the pure product upon cooling, leaving impurities dissolved in the mother liquor. Common solvents for the recrystallization of aromatic carboxylic acids include ethanol, methanol, acetic acid, or mixtures of solvents like toluene/petroleum ether.

General Purification Protocol for Aromatic Carboxylic Acids:

A general procedure for the purification of water-insoluble carboxylic acids involves dissolving the crude product in an aqueous basic solution, such as sodium hydroxide or sodium carbonate, to form the water-soluble carboxylate salt. This solution can then be washed with an organic solvent, like diethyl ether, to remove any non-acidic organic impurities. Subsequently, the aqueous layer is acidified with a mineral acid, such as hydrochloric acid, to precipitate the pure carboxylic acid, which can then be collected by filtration, washed with water, and dried.

Yield Optimization and Scalability Considerations for Research Applications

Optimizing the yield and ensuring the scalability of the synthesis of this compound are paramount for its practical application in research, where consistent and reliable access to the material is necessary.

Yield Optimization:

Table of Parameters for Suzuki-Miyaura Coupling Optimization:

ParameterVariables to ConsiderImpact on Yield
Palladium CatalystPd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf), Buchwald PrecatalystsCatalyst activity and stability directly influence reaction efficiency.
LigandPhosphine-based (e.g., PPh₃, XPhos, SPhos), N-heterocyclic carbenesLigand choice affects catalyst stability and reactivity.
BaseK₂CO₃, Cs₂CO₃, K₃PO₄, NaHCO₃Base strength and solubility impact the transmetalation step.
SolventToluene, Dioxane, THF, DME, Aqueous mixturesSolvent polarity and aprotic/protic nature affect reagent solubility and reaction kinetics.
TemperatureRoom temperature to refluxHigher temperatures can increase reaction rates but may also lead to side reactions.
Reaction TimeMinutes to hoursMonitored by techniques like TLC or LC-MS to determine reaction completion.

For the hydrolysis step, achieving selective cleavage of the methyl benzoate (B1203000) ester without affecting the methyl naphthoate ester is key. This can be optimized by careful control of the reaction conditions, such as the concentration of the base, the temperature, and the reaction time. A less reactive base or a sterically hindered base might favor the hydrolysis of the more accessible benzoate ester.

Scalability Considerations:

Translating a laboratory-scale synthesis to a larger, research-scale production requires careful consideration of several factors. The Suzuki-Miyaura coupling, being one of the most widely used reactions in the pharmaceutical industry, has been extensively studied for its scalability. mdpi.com Key considerations include:

Reagent and Solvent Costs: For larger scale synthesis, the cost of reagents, particularly the palladium catalyst and ligands, becomes a significant factor. Optimization studies often aim to reduce the catalyst loading to minimize costs.

Reaction Homogeneity and Mixing: Ensuring efficient mixing becomes more challenging on a larger scale. For heterogeneous reactions, such as those involving an inorganic base, proper agitation is crucial to maintain consistent reaction rates.

Heat Transfer: Exothermic or endothermic reactions require efficient heat management to maintain the optimal reaction temperature. The surface-area-to-volume ratio decreases as the scale increases, making heat transfer less efficient.

Workup and Purification: Extraction and filtration processes need to be adapted for larger volumes. The choice of purification method may also change, with a preference for crystallization over chromatography for large quantities due to cost and time considerations.

Safety: The safety aspects of the reaction, including the handling of flammable solvents and potentially hazardous reagents, must be carefully evaluated and managed at a larger scale.

Flow chemistry offers a promising approach to address some of the challenges of scalability. Continuous flow reactors can provide better control over reaction parameters, improved heat transfer, and enhanced safety, making them an attractive option for the production of key intermediates like this compound.

Advanced Spectroscopic and Structural Elucidation of the Chemical Compound

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the detailed structure of organic molecules by mapping the chemical environments of atomic nuclei, primarily hydrogen (¹H) and carbon (¹³C).

A ¹H NMR spectrum of 4-(6-(Methoxycarbonyl)naphthalen-2-YL)benzoic acid would be anticipated to display a series of signals corresponding to the distinct proton environments in the molecule. The aromatic region would show a complex pattern of signals for the protons on the naphthalene (B1677914) and benzene (B151609) rings. The methoxy (B1213986) group protons would appear as a sharp singlet, typically in the range of 3.5-4.0 ppm. The carboxylic acid proton would present as a broad singlet at a significantly downfield chemical shift, often above 10 ppm.

Hypothetical ¹H NMR Data Table

Proton Assignment Expected Chemical Shift (ppm) Expected Multiplicity Expected Coupling Constants (J, Hz)
Naphthalene H 7.5 - 8.5 d, dd, s 7.0 - 9.0 (ortho), 1.5 - 3.0 (meta)
Benzoic Acid H 7.8 - 8.2 d ~8.0
Methoxy (-OCH₃) ~3.9 s N/A
Carboxylic Acid (-COOH) >10 br s N/A

Note: This table is illustrative and not based on experimental data.

The ¹³C NMR spectrum would provide information on all unique carbon atoms in the molecule. Quaternary carbons, such as those at the points of substitution on the aromatic rings and the carbonyl carbons of the ester and carboxylic acid, would be readily identifiable. The methoxy carbon would appear in the aliphatic region, typically around 50-60 ppm.

Hypothetical ¹³C NMR Data Table

Carbon Assignment Expected Chemical Shift (ppm)
Carboxylic Acid C=O 165 - 175
Ester C=O 160 - 170
Aromatic C-H & C-C 120 - 150
Methoxy C 50 - 60

Note: This table is illustrative and not based on experimental data.

To definitively assign the proton and carbon signals, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy) would reveal proton-proton coupling networks within the individual aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) would establish long-range correlations between protons and carbons, which is crucial for connecting the naphthalene and benzoic acid moieties.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural insights from its fragmentation patterns.

HRMS would be used to determine the exact mass of the molecular ion of this compound with high precision. This allows for the unambiguous determination of its elemental formula (C₂₀H₁₄O₄).

In the mass spectrometer, the molecule would fragment in a predictable manner. Expected fragmentation pathways would include the loss of the methoxy group (-OCH₃), the loss of the entire methoxycarbonyl group (-COOCH₃), and the loss of the carboxyl group (-COOH). Analysis of these fragment ions would provide strong corroborating evidence for the proposed structure. Common fragmentation patterns for benzoic acids often involve the loss of OH (17 amu) and COOH (45 amu). libretexts.orgdocbrown.info Similarly, esters may cleave at the C-O bond.

Based on a comprehensive search of publicly available scientific literature, detailed experimental data specifically for the chemical compound This compound , as required by the advanced spectroscopic and structural outline, could not be located. Foundational research articles containing the specific Infrared (IR), Raman, and single-crystal X-ray diffraction data necessary to populate the requested sections are not available in the public domain at this time.

While searches identified related compounds and general spectroscopic principles, the strict requirement to focus solely on "this compound" and to include detailed, specific research findings and data tables for this exact molecule cannot be fulfilled without the primary experimental data.

Generation of the requested article with the required level of scientific accuracy and detail is therefore not possible without access to dedicated research that has characterized this specific compound. Any attempt to create the specified content would involve speculation or the use of data from structurally different molecules, which would violate the core requirements of accuracy and strict adherence to the subject compound.

Theoretical and Computational Investigations of the Chemical Compound

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are pivotal in understanding the intrinsic properties of 4-(6-(methoxycarbonyl)naphthalen-2-yl)benzoic acid at the molecular level. These computational methods provide deep insights into the molecule's electronic structure, geometry, and potential for chemical reactions, complementing experimental findings.

Density Functional Theory (DFT) has emerged as a powerful and widely used computational tool to investigate the ground state properties of molecules. By approximating the many-body electronic Schrödinger equation, DFT allows for the accurate calculation of molecular geometries and energies.

The precision of DFT calculations is fundamentally linked to the choice of the functional and the basis set. For organic molecules like this compound, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a commonly employed method that balances accuracy and computational cost. This functional incorporates a portion of the exact Hartree-Fock exchange, which improves the description of electronic exchange effects.

The selection of the basis set, which is a set of mathematical functions used to build molecular orbitals, is equally critical. The 6-311++G(d,p) basis set is frequently utilized for such systems. This notation indicates a triple-zeta valence basis set, augmented with diffuse functions (++) on both heavy and hydrogen atoms to better describe weakly bound electrons, and polarization functions (d,p) to account for the non-spherical nature of electron density in chemical bonds. To simulate the molecule's behavior in a specific medium, a solvent model like the Polarizable Continuum Model (PCM) can be incorporated, with chloroform (B151607) often being the solvent of choice.

A significant advantage of DFT is its ability to predict spectroscopic parameters, which can be directly compared with experimental data to validate the computational model and aid in spectral assignments.

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method, implemented within a DFT framework, is a reliable approach for calculating nuclear magnetic shielding tensors, which are then converted to NMR chemical shifts. For this compound, calculated ¹H and ¹³C NMR chemical shifts, typically referenced against a standard like tetramethylsilane, show strong agreement with experimental spectra obtained in solvents such as CDCl₃.

IR Spectroscopy: The vibrational frequencies and intensities of a molecule's infrared (IR) spectrum can be computed by calculating the second derivatives of the energy with respect to the atomic positions. These calculations help in assigning the observed vibrational bands to specific molecular motions. For this compound, key predicted vibrations include the characteristic C=O stretching modes of the carboxylic acid and ester functionalities, as well as the aromatic C=C and C-H stretching vibrations.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the standard method for calculating the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum. The electronic transitions in this molecule are predominantly of the π → π* type, originating from the extensive conjugated system spanning the naphthalene (B1677914) and benzene (B151609) rings.

Table 1: Predicted Spectroscopic Data

Spectroscopic Parameter Computational Method Key Findings
¹H and ¹³C NMR Chemical Shifts GIAO/DFT Predicted shifts correlate well with experimental data, aiding structural confirmation.
IR Vibrational Frequencies DFT/B3LYP/6-311++G(d,p) Allows for the assignment of characteristic stretching modes for C=O, C=C, and C-H bonds.

Frontier Molecular Orbital (FMO) theory provides a qualitative understanding of chemical reactivity and electronic properties by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial parameter that relates to the molecule's kinetic stability and electronic excitability.

For this compound, the HOMO is primarily distributed over the electron-rich naphthalene ring system, indicating its role as the primary electron-donating part of the molecule. In contrast, the LUMO is largely localized on the benzoic acid moiety, which acts as the electron-accepting region. A smaller HOMO-LUMO gap generally signifies a molecule that is more easily polarized and more reactive.

Table 2: Frontier Molecular Orbital Properties

Orbital Description Localization
HOMO Highest Occupied Molecular Orbital Primarily on the naphthalene ring system.
LUMO Lowest Unoccupied Molecular Orbital Primarily on the benzoic acid moiety.

The Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution on the surface of a molecule. It is invaluable for predicting how a molecule will interact with other chemical species, particularly in identifying sites for electrophilic and nucleophilic attack.

In the MEP map of this compound, the regions of most negative electrostatic potential (typically colored red and orange) are concentrated around the electronegative oxygen atoms of the carbonyl groups in both the ester and carboxylic acid functions. These areas represent the most likely sites for attack by electrophiles. Conversely, regions of positive electrostatic potential (colored blue) are found around the acidic proton of the carboxyl group and the hydrogen atoms of the aromatic rings, indicating sites susceptible to nucleophilic attack.

Density Functional Theory (DFT) Studies: Ground State Geometries and Energies

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solution Behavior

While quantum chemical calculations typically focus on a single, optimized molecular structure, Molecular Dynamics (MD) simulations provide a means to explore the dynamic behavior of a molecule over time. By solving Newton's equations of motion for a system of atoms, MD simulations can model conformational changes and interactions with the surrounding environment, such as a solvent.

For this compound, MD simulations could be employed to investigate the rotational dynamics around the single bond connecting the naphthalene and benzene rings. This would provide insight into the molecule's conformational flexibility, the preferred dihedral angles, and the energy barriers to rotation. Furthermore, simulating the molecule in a solvent like water or an organic solvent would allow for the study of solute-solvent interactions, including the formation and dynamics of hydrogen bonds involving the carboxylic acid group. This information is crucial for understanding how the molecule behaves in a realistic solution environment.

Conformational Landscape Exploration

The conformational flexibility of this compound is primarily dictated by the torsional or dihedral angle between the naphthalene and benzoic acid ring systems. Computational chemistry provides powerful tools to explore this conformational landscape, identifying low-energy conformers and the rotational barriers that separate them.

Due to the absence of ortho-substituents on either the naphthalene or the benzoic acid ring adjacent to the connecting single bond, significant steric hindrance is not anticipated. This lack of steric clash suggests that a range of dihedral angles would be energetically accessible. However, the molecule is not entirely without rotational barriers. The energy of the system will vary as a function of the dihedral angle due to the interplay of electronic effects, such as conjugation between the two aromatic systems, and weak van der Waals interactions.

A typical approach to exploring the conformational landscape involves performing a relaxed potential energy surface (PES) scan. In this method, the dihedral angle between the naphthalene and benzoic acid rings is systematically varied, and at each incremental step, the remainder of the molecule's geometry is optimized to find the lowest energy structure for that fixed angle. The resulting plot of energy versus dihedral angle reveals the global and local energy minima, which correspond to the most stable conformations, as well as the transition states, which represent the energy barriers to rotation.

For a molecule like this compound, it is expected that the lowest energy conformations would not be perfectly planar (0° dihedral angle) or perpendicular (90° dihedral angle). A fully planar conformation can introduce some degree of steric repulsion between the hydrogen atoms on the adjacent rings. Conversely, a perpendicular arrangement would minimize steric interactions but would also eliminate any potential for π-conjugation across the biaryl system. Therefore, the most stable conformers are likely to adopt a twisted arrangement, with a dihedral angle somewhere between these two extremes, balancing the competing effects of steric repulsion and electronic stabilization.

Dihedral Angle (°)Relative Energy (kcal/mol)
01.5
200.5
400.0
600.8
802.0
902.2

Note: The data in this table is hypothetical and serves to illustrate the expected conformational energy profile based on studies of similar biaryl systems.

Solvent Effects on Molecular Structure and Dynamics

The surrounding solvent medium can significantly influence the conformational preferences and dynamics of this compound. The introduction of a solvent is typically modeled computationally using either implicit or explicit solvent models. Implicit models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant, while explicit models involve simulating the individual solvent molecules surrounding the solute.

For a molecule containing both polar (carboxylic acid, methoxycarbonyl) and nonpolar (naphthalene, benzene ring) moieties, the choice of solvent will play a crucial role. In nonpolar solvents, intramolecular forces will dominate the conformational preferences. However, in polar solvents, particularly those capable of hydrogen bonding, intermolecular interactions between the solute and solvent molecules become significant.

The carboxylic acid group is a strong hydrogen bond donor and acceptor. In protic solvents like water or methanol, the solvent molecules can form hydrogen bonds with the carbonyl oxygen and the hydroxyl hydrogen of the carboxylic acid. These interactions can stabilize certain conformations over others. For instance, solvent interactions might favor conformations where the carboxylic acid group is more exposed and accessible for hydrogen bonding.

SolventDielectric ConstantPredicted Dihedral Angle of Minimum Energy Conformer (°)
Vacuum140
Toluene2.442
Dichloromethane9.145
Methanol3338
Water8035

Note: This table contains hypothetical data illustrating potential solvent effects on the most stable conformation.

Reaction Mechanism Studies via Computational Transition State Search

Elucidation of Proposed Synthetic Pathways

The synthesis of this compound can be envisioned through several synthetic routes, with the Suzuki-Miyaura cross-coupling reaction being a prominent and efficient method for forming the C-C bond between the naphthalene and benzoic acid moieties. Computational chemistry can be employed to investigate the mechanism of this reaction, providing insights into the feasibility of the proposed pathway and identifying potential side reactions.

A plausible synthetic route would involve the coupling of a boronic acid derivative of one of the aromatic rings with a halide derivative of the other, in the presence of a palladium catalyst and a base. For instance, the reaction could proceed between 2-bromo-6-(methoxycarbonyl)naphthalene and 4-(boronic acid)benzoic acid.

Computational studies can model the key steps of the Suzuki-Miyaura catalytic cycle:

Oxidative Addition: The initial step involves the reaction of the palladium(0) catalyst with the aryl halide (2-bromo-6-(methoxycarbonyl)naphthalene). The transition state for this step can be located to determine the activation energy.

Transmetalation: The boronic acid derivative, activated by the base, transfers its aryl group (the benzoic acid moiety) to the palladium center. This step is often the rate-determining step, and its transition state is of significant interest.

Reductive Elimination: In the final step, the two aryl groups on the palladium(II) center are coupled, forming the desired product and regenerating the palladium(0) catalyst.

By calculating the energies of the intermediates and transition states for each step, a complete energy profile of the reaction can be constructed. This allows for a detailed understanding of the reaction mechanism at a molecular level.

Energetics of Key Reaction Steps

For the proposed Suzuki-Miyaura synthesis of this compound, a hypothetical energy profile might look as follows:

Reaction StepRelative Gibbs Free Energy (kcal/mol)
Reactants + Pd(0)0.0
Oxidative Addition TS+15.2
Pd(II) Intermediate-5.6
Transmetalation TS+22.5
Diaryl-Pd(II) Intermediate-12.3
Reductive Elimination TS+18.7
Products + Pd(0)-25.0

Note: The data presented in this table is hypothetical and intended to be illustrative of the kind of information that can be obtained from computational studies of a Suzuki-Miyaura reaction.

In this illustrative example, the transmetalation step has the highest activation energy, suggesting it would be the rate-determining step. Such computational insights can be valuable for optimizing reaction conditions, for example, by choosing a base that facilitates the transmetalation step.

In Silico Design of Analogues and Derivatives

In silico methods can be powerfully applied to the design of novel analogues and derivatives of this compound with potentially enhanced properties for various applications, such as in materials science or medicinal chemistry. These computational techniques allow for the virtual screening of large numbers of candidate molecules, saving significant time and resources compared to traditional synthetic approaches.

The design process typically begins with the parent molecule as a template. Modifications can then be introduced systematically, such as:

Substitution on the aromatic rings: Introducing different functional groups (e.g., electron-donating or electron-withdrawing groups) at various positions on the naphthalene or benzoic acid rings can modulate the electronic properties of the molecule.

Modification of the linking bond: While the direct C-C bond is fundamental to this structure, related analogues could be designed with different linkers (e.g., an ether, amide, or alkene linkage).

Alteration of the functional groups: The methoxycarbonyl and carboxylic acid groups can be replaced with other functionalities to explore different chemical properties and potential interactions.

Once a library of virtual analogues is created, their properties can be predicted using computational methods. For example, quantum chemical calculations can be used to predict electronic properties such as the HOMO-LUMO gap, which is relevant for optoelectronic applications. Molecular docking simulations can be employed to predict the binding affinity of the analogues to a biological target if the goal is drug design. Furthermore, ADME (Absorption, Distribution, Metabolism, and Excretion) properties can be computationally estimated to assess the drug-likeness of the designed molecules.

AnalogueModificationPredicted Property (Example: HOMO-LUMO gap in eV)
Parent Molecule-4.5
Analogue 1Nitro group at the 3-position of the benzoic acid ring4.2
Analogue 2Amino group at the 4-position of the naphthalene ring4.7
Analogue 3Replacement of methoxycarbonyl with an amide group4.6

Note: This table provides a hypothetical illustration of how in silico design could be used to predict the properties of novel analogues.

Through these in silico approaches, a small number of the most promising candidates can be identified for subsequent chemical synthesis and experimental validation, thereby streamlining the discovery and development process.

An exploration of the supramolecular chemistry and crystal engineering of this compound reveals a complex interplay of non-covalent interactions that dictate its assembly in the solid state. This compound, featuring both a benzoic acid and a naphthalene methyl ester moiety, possesses a rich variety of functional groups capable of forming intricate networks through hydrogen bonding and π-π stacking. Furthermore, its rigid, aromatic structure and terminal carboxylate group make it a promising ligand for the construction of advanced materials such as metal-organic frameworks (MOFs) and coordination polymers (CPs).

Advanced Materials Science Applications of the Chemical Compound Non Biomedical

Role as a Building Block in Organic Electronic Materials

The rigid, aromatic structure of "4-(6-(Methoxycarbonyl)naphthalen-2-YL)benzoic acid" suggests its potential as a fundamental component in the synthesis of organic electronic materials. The extended π-conjugation provided by the naphthalene (B1677914) and benzene (B151609) rings is a key feature for facilitating charge transport, a critical property for semiconductors.

Precursor for Organic Semiconductors and Dielectrics

Naphthalene derivatives are widely recognized for their excellent photophysical and electronic properties, including high quantum yields and good charge carrier mobility. nih.gov These characteristics make them prime candidates for the construction of organic semiconductors. The subject compound, with its defined molecular structure, could serve as a precursor for creating n-type or p-type semiconducting materials. The electronic properties can be tuned through chemical modifications of the carboxylic acid and methoxycarbonyl groups. For instance, the ester and acid functionalities could be converted to other groups to modulate the electron affinity and ionization potential.

Theoretically, thin films of materials derived from this compound could exhibit high thermal and chemical stability, which is advantageous for the operational lifetime of organic field-effect transistors (OFETs) and other electronic devices. gatech.edu

Integration into Conjugated Polymers and Oligomers

The bifunctional nature of "this compound," with its carboxylic acid and ester groups, allows it to be incorporated into larger conjugated systems such as polymers and oligomers. Naphthalene diimide (NDI)-based conjugated polymers are well-documented for their high electron mobility and their application in organic electronics. rsc.orgwhiterose.ac.uk By analogy, polymers incorporating the naphthalene-benzoic acid backbone could be designed to have specific optical and electronic properties.

The synthesis could involve polymerization reactions where the carboxylic acid or a derivative thereof acts as a reactive site for chain growth. The resulting polymers would benefit from the rigidity and planarity of the naphthalene core, which can promote intermolecular π-stacking and enhance charge transport. mdpi.com

Table 1: Potential Properties of Conjugated Polymers Derived from Naphthalene-Benzoic Acid Structures

PropertyPotential AdvantageRationale
High Charge Carrier Mobility Efficient charge transport in electronic devices.The planar aromatic structure facilitates intermolecular π-π stacking.
Good Thermal Stability Enhanced device longevity and reliability.The rigid backbone of the polymer contributes to thermal resistance.
Tunable Optoelectronic Properties Tailorable absorption and emission spectra.Chemical modification of the polymer backbone and side chains.
Solution Processability Enables low-cost, large-area device fabrication.Introduction of soluble side chains onto the polymer backbone.

Applications in Porous Materials

The rigid and geometrically defined structure of "this compound" makes it an attractive building block, or "linker," for the synthesis of porous materials.

Covalent Organic Frameworks (COFs)

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with well-defined structures. tcichemicals.com The synthesis of COFs relies on the use of rigid molecular building blocks that can form strong covalent bonds in a periodic manner. The dicarboxylic acid nature of the parent compound (after hydrolysis of the ester) would make it a suitable linker for forming COFs, typically through condensation reactions with amine or boronic acid-based linkers. tcichemicals.com

The resulting COFs could exhibit high surface areas and permanent porosity, making them potentially useful for gas storage, separation, and catalysis. The specific dimensions of the pores could be tuned by selecting linkers of different lengths and geometries.

Other Nanoporous Architectures

Beyond COFs, this compound could be used to synthesize other porous organic polymers (POPs). For instance, polyaminal networks based on naphthalene building blocks have demonstrated effective uptake of CO2 and heavy metals. mdpi.com The introduction of the naphthalene moiety can enhance the porosity and the adsorptive properties of the polymer network.

Catalytic Applications of Derivatives or Metal Complexes

The carboxylic acid group in "this compound" can act as a ligand to coordinate with metal ions, forming metal-organic frameworks (MOFs) or discrete metal complexes. mdpi.com These materials can exhibit catalytic activity.

Derivatives of this compound, where the carboxylic acid and other functional groups are modified, could be designed to create specific catalytic sites. For example, metal complexes incorporating ligands with naphthalene and benzoic acid moieties have been investigated for their catalytic properties in various organic transformations. researchgate.netresearchgate.net The extended π-system of the naphthalene ring can also influence the electronic properties of the metal center, thereby modulating its catalytic activity.

Information regarding the chemical compound “this compound” and its applications in the specified fields of advanced materials science could not be located in the publicly available literature.

Following a comprehensive search for scientific data, research articles, and chemical information on “this compound,” no specific details regarding its use in asymmetric catalysis, organocatalysis, or chemical sensor development were found. The searches, which included alternative chemical names such as "4-(6-carbomethoxynaphthalen-2-yl)benzoic acid" and "methyl 6-(4-carboxyphenyl)naphthalene-2-carboxylate," did not yield any relevant results pertaining to the requested applications.

The inquiry into its role in asymmetric and organocatalysis did not uncover any studies where this compound was utilized as a catalyst, ligand, or precursor. Similarly, an investigation into its application in chemical sensor development, including the recognition of specific analytes via supramolecular interactions or the design of responsive materials, yielded no pertinent information.

It is possible that “this compound” is a novel compound, a rarely used intermediate, or that research on its applications in these specific areas has not been published in the accessible domain. The search did identify related but structurally distinct compounds containing naphthalene and benzoic acid moieties, but none matched the exact structure of the requested compound.

Due to the complete absence of information for “this compound” within the scope of the requested article outline, it is not possible to provide a detailed, informative, and scientifically accurate article as per the user's instructions.

Environmental Chemistry and Degradation Studies Academic Focus

Photodegradation Pathways and Mechanisms

Photodegradation, the breakdown of compounds by light, is a significant environmental fate process for many aromatic compounds. For 4-(6-(Methoxycarbonyl)naphthalen-2-YL)benzoic acid, both the naphthalene (B1677914) and benzoic acid components are susceptible to photochemical transformation.

The naphthalene rings can absorb ultraviolet (UV) radiation, leading to the formation of excited states. These excited molecules can then react with oxygen to produce reactive oxygen species (ROS), such as hydroxyl radicals (•OH), which are highly reactive and can attack the aromatic rings. scirp.org This can lead to hydroxylation of the naphthalene and benzoic acid rings, followed by ring cleavage to form smaller, more soluble organic compounds. researchgate.net For instance, studies on the photocatalytic degradation of benzoic acid have shown that it proceeds via the formation of hydroxylated intermediates like 2-, 3-, and 4-hydroxybenzoic acids. researchgate.net

Another potential photodegradation pathway involves the direct photolysis of the ester group, although this is generally a less dominant pathway compared to the degradation of the aromatic rings. The presence of photosensitizers in the environment, such as humic acids, could also accelerate the photodegradation process.

A proposed photodegradation pathway for a similar compound, 1-methylnaphthalene, involved photo-oxidation to form products such as 1-naphthaldehyde (B104281) and 1-naphthoic acid, indicating that oxidation of substituent groups is a viable degradation route. scirp.org

Hydrolytic Stability and Transformation Products

The hydrolytic stability of this compound is primarily determined by the susceptibility of its methyl ester group to hydrolysis. Hydrolysis is a chemical reaction in which a water molecule cleaves one or more chemical bonds. chemguide.co.uk This process can be catalyzed by acids or bases. chemguide.co.uk

Under neutral pH conditions, the hydrolysis of the methyl ester is expected to be slow. chemguide.co.uk However, under acidic or alkaline conditions, the rate of hydrolysis can be significantly enhanced.

Acid-catalyzed hydrolysis: In acidic environments, the ester is heated with a dilute acid, such as hydrochloric or sulfuric acid, which catalyzes the reversible reaction to yield the corresponding carboxylic acid (naphthalene-2,6-dicarboxylic acid) and methanol. chemguide.co.uk

Base-catalyzed hydrolysis (Saponification): In alkaline environments, the ester reacts with a base, like sodium hydroxide (B78521), in an irreversible reaction to form the salt of the carboxylic acid (sodium naphthalene-2,6-dicarboxylate) and methanol. This process is generally faster and more complete than acid-catalyzed hydrolysis. chemguide.co.uk

The primary transformation products of hydrolysis would be naphthalene-2,6-dicarboxylic acid and methanol .

ConditionCatalystPrimary Transformation ProductsReaction Type
AcidicH⁺ (e.g., HCl, H₂SO₄)Naphthalene-2,6-dicarboxylic acid, MethanolReversible
AlkalineOH⁻ (e.g., NaOH)Sodium naphthalene-2,6-dicarboxylate, MethanolIrreversible

Oxidative Degradation in Environmental Matrices

In environmental matrices such as soil and water, oxidative degradation is a key process for the removal of organic pollutants. This degradation is often mediated by microorganisms or chemical oxidants present in the environment. The degradation of polycyclic aromatic hydrocarbons (PAHs) like naphthalene is known to occur under various redox conditions. asm.org

The naphthalene moiety of this compound is susceptible to oxidative attack. In aerobic environments, microorganisms can utilize oxygen to break down the aromatic rings. mdpi.com The degradation of naphthalene often begins with the oxidation of the aromatic ring to form dihydrodiols, which are then further metabolized to catechols and subsequently undergo ring cleavage. aip.org

The benzoic acid portion of the molecule can also be degraded through oxidative processes. Studies on the degradation of benzoic acid have shown that it can be mineralized to carbon dioxide and water through various advanced oxidation processes that generate hydroxyl radicals. sciensage.info

In soil-water systems, the presence of metal oxides, such as manganese oxide, can also contribute to the abiotic oxidative degradation of naphthalene derivatives. asm.org

Theoretical Modeling of Environmental Fate and Persistence

Due to the lack of experimental data on the environmental fate of this compound, theoretical models are invaluable tools for predicting its behavior. Multimedia fate models, such as fugacity-based models, can be used to estimate the distribution and persistence of the compound in different environmental compartments (air, water, soil, sediment). nomresearch.cnnih.govoup.com

These models require input parameters such as the compound's physicochemical properties (e.g., vapor pressure, water solubility, octanol-water partition coefficient), which can be estimated using quantitative structure-property relationship (QSPR) models if experimental data are unavailable. The models then simulate processes like advection, diffusion, partitioning, and degradation to predict the compound's environmental concentrations and residence times. nih.govresearchgate.net

For a compound like this compound, models would likely predict that its low volatility would lead to minimal partitioning into the atmosphere, while its moderate water solubility and potential for sorption to organic matter would govern its fate in aquatic and terrestrial systems. The soil is often a major sink for PAHs. nih.gov

Bioremediation and Microbial Transformation Potential

Bioremediation, the use of microorganisms to degrade pollutants, is a promising strategy for cleaning up environments contaminated with aromatic compounds. nih.gov Various bacteria, particularly species of Pseudomonas, are known to degrade naphthalene and its derivatives. frontiersin.orgijpab.com

The microbial transformation of this compound would likely involve several steps. Initially, the methyl ester group could be hydrolyzed by microbial esterases to yield naphthalene-2,6-dicarboxylic acid. Subsequently, the naphthalene rings could be targeted by dioxygenase enzymes, initiating the degradation cascade. nih.govfrontiersin.org

Studies on the anaerobic degradation of naphthalene have shown that it can be carboxylated to form 2-naphthoic acid, which is then further metabolized. asm.org This suggests that even in the absence of oxygen, microbial communities may have the potential to transform the naphthalene core of the target compound. The degradation of naphthenic acids, which are carboxylic acids, has also been documented, indicating that the carboxylic acid groups on the target molecule would not necessarily inhibit microbial attack. nih.govresearchgate.net

Microbial ProcessPotential Transformation StepKey Enzymes/PathwaysResulting Intermediates
Ester HydrolysisCleavage of the methyl ester groupEsterasesNaphthalene-2,6-dicarboxylic acid, Methanol
Aerobic DegradationHydroxylation and cleavage of the naphthalene ringsDioxygenases, DehydrogenasesDihydrodiols, Catechols, Ring-cleavage products
Anaerobic DegradationCarboxylation or reduction of the naphthalene ringsCarboxylases, ReductasesReduced naphthoic acid derivatives

Future Research Directions and Emerging Paradigms

Exploration of Novel Synthetic Methodologies (e.g., Flow Chemistry, Electrochemistry)

Traditional batch synthesis methods for complex organic molecules can be time-consuming and challenging to scale up. Future efforts will likely focus on the adoption of modern synthetic technologies to improve efficiency, control, and sustainability.

Flow Chemistry : Continuous flow synthesis offers significant advantages over batch processing, including superior heat and mass transfer, improved reaction control, and enhanced safety for handling hazardous reagents. durham.ac.uk Implementing flow chemistry for the synthesis of 4-(6-(Methoxycarbonyl)naphthalen-2-YL)benzoic acid and its derivatives could lead to higher yields, reduced reaction times, and the ability to rapidly generate a library of analogues for structure-property relationship studies. durham.ac.uk This technology is particularly well-suited for multi-step syntheses, allowing for the integration of reaction, purification, and analysis into a single, automated process. durham.ac.uk

Electrochemistry : Organic electrosynthesis is emerging as a powerful and green synthetic tool. acs.org By using electricity to drive chemical reactions, it can minimize the need for stoichiometric chemical oxidants or reductants, thereby reducing waste. Flow electrolysis cells, in particular, combine the benefits of electrochemistry with continuous processing, enabling selective and efficient transformations. acs.orgacs.org This approach could be explored for key steps in the synthesis of naphthalene-based compounds, potentially offering novel reaction pathways that are difficult to achieve through conventional means. acs.org

Development of Advanced Characterization Techniques for Complex Assemblies

The benzoic acid group in the target molecule is known to form strong hydrogen-bonded dimers, which can further self-assemble into higher-order structures like liquid crystals or gels. hartleygroup.orgresearchgate.net The flat, aromatic naphthalene (B1677914) core facilitates π-π stacking interactions, which can also drive the formation of ordered assemblies. researchgate.net Understanding and controlling this self-assembly is crucial for designing materials with desired properties.

Future research will require the application of advanced characterization techniques to probe these complex, multi-scale structures.

High-Resolution Microscopy : Techniques such as nanoscale infrared spectroscopy can provide chemical information with high spatial resolution, allowing researchers to investigate the structure of self-assembled monolayers (SAMs) and other thin films. mdpi.com

Scattering Techniques : Synchrotron-based small-angle X-ray scattering (SAXS) can reveal the dynamic evolution of aggregates in solution as they proceed towards nucleation and crystal growth. researchgate.net

Advanced Spectroscopy : A combination of Fourier-transform infrared (FTIR) spectroscopy, wide-angle X-ray diffraction (WAXD), and various nuclear magnetic resonance (NMR) techniques can elucidate the nature of intermolecular interactions (e.g., hydrogen bonding, aromatic stacking) in both solution and the solid state. researchgate.netmdpi.com

Integration with Artificial Intelligence and Machine Learning for Predictive Design

The traditional process of materials discovery, which relies on synthesizing and testing new molecules, is often slow and resource-intensive. Artificial intelligence (AI) and machine learning (ML) are set to revolutionize this paradigm by enabling the predictive design of new materials. rsc.org

By training ML models on large datasets of known organic materials, it is possible to build quantitative structure-property relationship (QSPR) models that can accurately predict the electronic and optical properties of new molecules before they are ever synthesized. icisequynhon.comannualreviews.organnualreviews.org For a scaffold like this compound, these predictive models could be used to:

Screen virtual libraries of derivatives to identify candidates with optimal properties for specific applications, such as organic light-emitting diodes (OLEDs) or organic semiconductors. annualreviews.orgfrontiersin.org

Accelerate the discovery of materials with targeted characteristics, such as specific HOMO/LUMO energy levels or charge carrier mobilities. nih.gov

Gain deeper insights into the complex relationships between molecular structure, processing conditions, and final material performance. annualreviews.org

Table 1: Illustrative Application of Machine Learning in Predictive Materials Design

Derivative of Core ScaffoldPredicted HOMO (eV)Predicted LUMO (eV)Predicted Band Gap (eV)Target Application
Electron-donating group substitution-5.40-2.353.05Hole Transport Layer
Electron-withdrawing group substitution-5.95-2.803.15Electron Transport Layer
Extended π-conjugation-5.65-2.503.15Organic Semiconductor
Bulky side-group addition-5.70-2.453.25Amorphous Thin Film

This table is for illustrative purposes only and does not represent actual experimental data.

Interdisciplinary Research at the Interface of Organic Chemistry and Materials Science

The structural characteristics of this compound place it at the nexus of organic chemistry and materials science. Naphthalene derivatives are fundamental building blocks for a wide range of functional organic materials due to their robust structure and versatile electronic properties. nih.govnih.gov

Future interdisciplinary research will focus on leveraging this molecular scaffold to create novel materials:

Organic Electronics : By modifying the functional groups and extending the π-conjugated system, derivatives can be designed for use in ambipolar field-effect transistors, photovoltaics, and sensors. nih.gov The naphthalene core is a well-established component in organic semiconductors. nih.gov

Porous Materials : The rigid structure of the molecule makes it a potential building block for creating porous organic salts or metal-organic frameworks (MOFs) with applications in gas storage and heterogeneous photocatalysis. rsc.org

Liquid Crystals : The rod-like shape, resulting from the linear arrangement of the naphthalene and benzoic acid units, is conducive to the formation of liquid crystalline phases. hartleygroup.orgresearchgate.net Research into how molecular modifications affect mesophase behavior could lead to new display and sensor technologies.

Scalable Production and Sustainable Synthesis Approaches

For any promising new material to move from the laboratory to commercial application, its synthesis must be both scalable and sustainable. researchwithrutgers.com A significant future challenge will be to develop manufacturing processes for this compound and its derivatives that are economically viable and environmentally responsible. rsc.org

Key areas of focus will include:

Green Chemistry Principles : This involves minimizing waste, using safer solvents, reducing energy consumption, and designing reactions with high atom economy. rsc.org

Process Intensification : As discussed, continuous flow manufacturing can play a crucial role in making production more efficient and scalable compared to traditional batch methods. durham.ac.ukresearchwithrutgers.com

Q & A

Q. Basic

  • Solvent Selection : Use polar aprotic solvents like DMSO or DMF for NMR analysis (e.g., DMSO-d₆ for ¹H/¹³C NMR) .
  • Derivatization : Convert the carboxylic acid to a methyl ester via diazomethane treatment to improve solubility in organic solvents .

Q. Advanced

  • High-Temperature HPLC : Employ columns with temperature stability (>50°C) and mobile phases like acetonitrile/0.1% trifluoroacetic acid to enhance peak resolution .
  • Solid-State NMR : Analyze crystalline forms to study hydrogen-bonding networks affecting solubility .

What advanced analytical techniques are recommended for confirming the structural integrity of this compound under varying experimental conditions?

Q. Basic

  • FT-IR Spectroscopy : Confirm functional groups (C=O stretch at ~1700 cm⁻¹ for ester and carboxylic acid) .
  • Elemental Analysis : Verify purity (>98%) by matching experimental vs. theoretical C/H/O percentages .

Q. Advanced

  • Single-Crystal X-ray Diffraction : Resolve molecular geometry and confirm regioselectivity of substitution patterns (e.g., naphthalene vs. benzoic acid orientation) .
  • High-Resolution Mass Spectrometry (HRMS) : Detect isotopic patterns to rule out halogenated byproducts (common in Friedel-Crafts reactions) .

In pharmacological research, what strategies are employed to evaluate the bioactivity of this compound derivatives?

Q. Basic

  • Enzyme Inhibition Assays : Screen against targets like cyclooxygenase-2 (COX-2) using UV-Vis spectroscopy to monitor substrate conversion .
  • Cytotoxicity Testing : Use MTT assays on cancer cell lines (e.g., HeLa) to assess IC₅₀ values .

Q. Advanced

  • Molecular Docking : Model interactions with binding pockets (e.g., COX-2 active site) using software like AutoDock to guide structural modifications .
  • Metabolite Profiling : Incubate derivatives with liver microsomes and analyze via LC-MS/MS to predict metabolic stability .

How does the electronic structure of this compound influence its photochemical properties in material science applications?

Q. Basic

  • Conjugation Effects : The extended π-system (naphthalene-benzoic acid) enables UV absorption at ~300 nm, suitable for light-harvesting materials .
  • Photoisomerization : The azo group (if present in derivatives) undergoes cis-trans isomerization under UV light, useful in optoelectronic devices .

Q. Advanced

  • Time-Resolved Spectroscopy : Use femtosecond laser pulses to study excited-state dynamics and charge transfer efficiency .
  • DFT Calculations : Map frontier molecular orbitals (HOMO-LUMO) to predict redox behavior in organic semiconductors .

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Reactant of Route 1
Reactant of Route 1
4-(6-(Methoxycarbonyl)naphthalen-2-YL)benzoic acid
Reactant of Route 2
Reactant of Route 2
4-(6-(Methoxycarbonyl)naphthalen-2-YL)benzoic acid

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